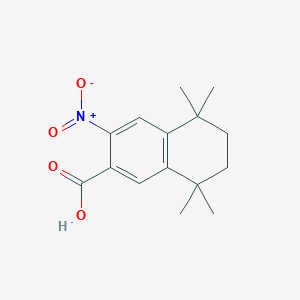
3-(Difluoromethyl)-1-methyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Difluoromethyl)-1-methyl-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic compounds. The presence of the difluoromethyl group (CF₂H) and the methyl group (CH₃) attached to the indole ring imparts unique chemical and physical properties to this compound. Indoles are known for their wide range of biological activities and are often used as building blocks in pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-1-methyl-1H-indole typically involves the introduction of the difluoromethyl group into the indole structure. One common method is the difluoromethylation of indole derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as palladium or copper under mild conditions .
Another approach involves the use of difluoroacetic acid as a precursor. The difluoroacetic acid is first converted to its corresponding difluoromethyl ester, which is then reacted with an indole derivative in the presence of a base to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using cost-effective and readily available reagents. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
3-(Difluoromethyl)-1-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or aminated derivatives .
科学研究应用
3-(Difluoromethyl)-1-methyl-1H-indole has several scientific research applications:
作用机制
The mechanism of action of 3-(Difluoromethyl)-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets such as enzymes and receptors. The compound may act as an inhibitor or modulator of specific biochemical pathways, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole: This compound shares the difluoromethyl and methyl groups but has a pyrazole ring instead of an indole ring.
3-(Trifluoromethyl)-1-methyl-1H-indole: Similar to 3-(Difluoromethyl)-1-methyl-1H-indole but with a trifluoromethyl group (CF₃) instead of a difluoromethyl group.
Uniqueness
This compound is unique due to its specific combination of the indole ring with the difluoromethyl and methyl groups. This combination imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications .
属性
分子式 |
C10H9F2N |
|---|---|
分子量 |
181.18 g/mol |
IUPAC 名称 |
3-(difluoromethyl)-1-methylindole |
InChI |
InChI=1S/C10H9F2N/c1-13-6-8(10(11)12)7-4-2-3-5-9(7)13/h2-6,10H,1H3 |
InChI 键 |
NISVJUWNSIYOMS-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C2=CC=CC=C21)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


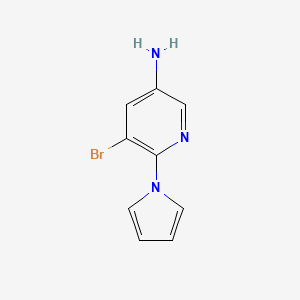
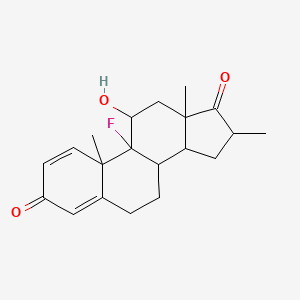

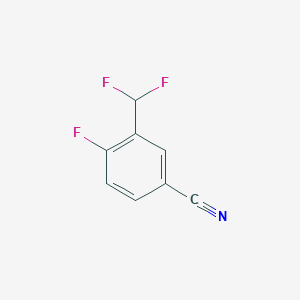
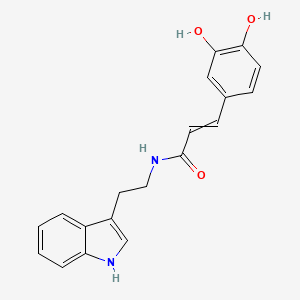
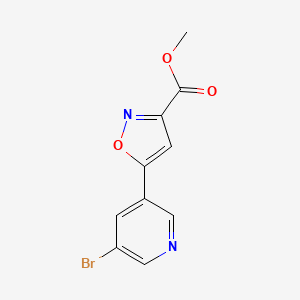

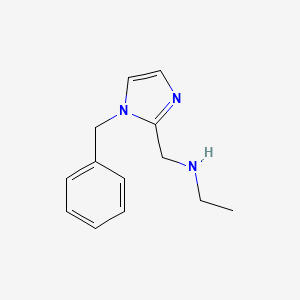
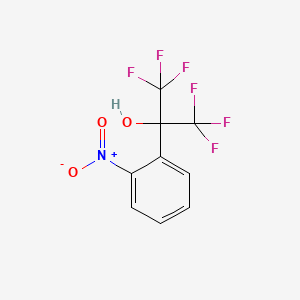
![5-(Chloromethoxy)benzo[d][1,3]dioxole](/img/structure/B13712294.png)
![N-Ethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13712298.png)

